Product packaging for Laurallene(Cat. No.:)

Laurallene

Cat. No.: B1245901
M. Wt: 392.13 g/mol
InChI Key: ZFUYDSOHVJVQNB-MYZNQJQGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Laurencia C15-Acetogenins in Marine Natural Product Chemistry

The C15 acetogenins (B1209576) from the marine red algae genus Laurencia are a large and structurally diverse family of natural products that hold considerable significance in marine chemistry. These compounds, which originate from the polyketide biosynthetic pathway, are considered important chemotaxonomic markers for algae within the Laurencia complex. scielo.brscienceopen.commdpi.com It is estimated that acetogenins account for a substantial portion of the halogenated compounds derived from the family Rhodomelaceae. scielo.br

A defining characteristic of these algal acetogenins, which sets them apart from acetogenins found in terrestrial plants, is the common presence of halogen atoms, particularly bromine. scienceopen.comphcog.com Their structures are typically marked by uncommon cyclic ethers of varying ring sizes, from five-membered to twelve-membered rings, and they often possess a terminal group featuring either a conjugated enyne or a bromoallene function. scielo.brphcog.com The first C15 acetogenin (B2873293) to be described was laurencin, isolated in 1965 from Laurencia glandulifera, sparking decades of research into this unique class of molecules. scielo.brualberta.ca The structural complexity and the challenge of unambiguous structure elucidation, often requiring total synthesis for confirmation, have made Laurencia acetogenins a fertile ground for advancements in synthetic methodology and spectroscopic analysis. scielo.bracs.orgias.ac.in

Historical Context of Laurallene's Discovery and Initial Structural Assignment

This compound was first isolated as a major constituent from the red alga Laurencia nipponica (known in Japan as "Ura-sozo") by Akio Fukuzawa and Etsuro Kurosawa in 1979. scielo.brjst.go.jpnih.gov It was identified as a new bromo cyclic ether with the molecular formula C₁₅H₂₀O₂Br₂. jst.go.jp

The initial structural elucidation of this compound was accomplished through the analysis of its physical and chemical properties. jst.go.jp A key step in determining its structure involved chemical degradation. The degradation products of this compound were found to be identical to compounds that had been previously derived from laureatin, another well-characterized eight-membered cyclic ether acetogenin isolated from the same algal species. scielo.brjst.go.jp This crucial correlation to a known natural product provided a firm basis for assigning the intricate fused bicyclic ether skeleton and the relative stereochemistry of this compound. jst.go.jp This discovery added another layer of complexity to the already diverse family of Laurencia acetogenins, highlighting the biosynthetic versatility of this genus in creating varied medium-ring ether systems. acs.org The unique 2,9-dioxabicyclo[6.3.0]undecene core containing a chiral bromoallene unit presented a significant synthetic challenge, making this compound an attractive and difficult target for total synthesis for years to come.

Data Tables

Table 1: Physicochemical Properties of Neo-laurallene (a this compound Isomer)

The following data pertains to Neo-laurallene, a structural isomer of this compound, and is provided for illustrative purposes of the general properties of this class of compounds.

PropertyValueSource
Molecular Formula C₁₅H₂₀Br₂O₂PubChem
Molecular Weight 396.1 g/mol PubChem
XLogP3 3.8PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 3PubChem

Data obtained from the PubChem entry for Neo-laurallene (CID 14355384). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20Br2O2 B1245901 Laurallene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20Br2O2

Molecular Weight

392.13 g/mol

InChI

InChI=1S/C15H20Br2O2/c1-2-12(17)13-7-3-4-8-14-15(19-13)10-11(18-14)6-5-9-16/h3-4,6,9,11-15H,2,7-8,10H2,1H3/b4-3-/t5?,11-,12-,13+,14-,15-/m0/s1

InChI Key

ZFUYDSOHVJVQNB-MYZNQJQGSA-N

Isomeric SMILES

CC[C@@H]([C@H]1C/C=C\C[C@H]2[C@@H](O1)C[C@@H](O2)C=C=CBr)Br

Canonical SMILES

CCC(C1CC=CCC2C(O1)CC(O2)C=C=CBr)Br

Synonyms

laurallene

Origin of Product

United States

Isolation and Advanced Structural Elucidation of Laurallene

Natural Occurrence and Isolation from Marine Algae

Laurallene is a naturally occurring halogenated organic compound that has been primarily isolated from marine red algae. capes.gov.br Its presence is characteristic of certain species within the Laurencia genus. scite.ai

Isolation from Laurencia nipponica Yamada

This compound was first isolated as a main constituent from the marine red alga Laurencia nipponica Yamada. capes.gov.br This isolation was reported by Fukuzawa and Kurosawa in 1979. scielo.br Another related compound, epithis compound, an epimer at C-4 of this compound, was also isolated from L. nipponica collected at a different locality, suggesting chemical variability within the species based on growth location. oup.com

Context within the Laurencia Genus of Halogenated C15-Acetogenins

The genus Laurencia is well-known for producing a diverse array of halogenated secondary metabolites, including terpenes, alkaloids, and C15-acetogenins. scite.airesearchgate.net C15-acetogenins are a unique class of metabolites characteristic of this genus, believed to originate from a C16 carboxylic acid precursor through decarboxylation. researchgate.net These compounds often feature cyclic ether structures of various sizes and terminal functional groups such as enynes or bromoallenes. scielo.brsibran.ru this compound belongs to the lauroxane family of C15 acetogenins (B1209576) and possesses an 8,5-fused bicyclic ether skeleton and an exocyclic chiral bromoallene unit. acs.org Eight-membered cyclic ethers are among the most abundant C15 acetogenins found in Laurencia species. scite.ai this compound is classified within the laurenan-type of eight-membered cyclic ethers, alongside metabolites like laureatin. scite.ai

Advanced Spectroscopic Techniques for Structural and Stereochemical Assignment

The complex molecular architecture of natural products like this compound necessitates the use of advanced spectroscopic techniques for definitive structural and stereochemical elucidation. nd.educhemrxiv.org

Elucidation of Complex Molecular Architecture

The structural determination of this compound relied heavily on analyzing its physical and chemical properties, particularly through spectroscopic methods. capes.gov.brjst.go.jp Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR) (specifically ¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) were crucial in establishing the connectivity of atoms and identifying functional groups. oup.comdatapdf.comucalgary.ca For instance, comparison of the ¹H and ¹³C NMR spectra of this compound and its epimer, epithis compound, revealed that fourteen of the fifteen carbon atoms had the same chemical shifts, with a notable difference observed for the C-4 carbon, supporting their epimeric relationship. oup.com Detailed analysis of NMR data, including techniques like 1H-1H COSY and HMBC correlations, is fundamental in assigning the complex molecular framework of C15-acetogenins. scite.ai

Determination of Absolute Stereochemistry

Determining the absolute stereochemistry of chiral molecules like this compound is a critical aspect of their structural elucidation. nih.govwikipedia.org Spectroscopic methods play a significant role in this process when X-ray crystallography is not feasible or for analyzing stereochemical changes. wikipedia.orgnumberanalytics.com In the case of this compound, its absolute stereochemistry has been established. researchgate.netajou.ac.kr Studies involving chemical transformations and the modified Mosher's method, in conjunction with NMR spectroscopy, have been employed to assign the configuration of stereogenic centers. researchgate.netresearchgate.netusm.edu For example, the analysis of Δ(δ) values from Mosher esters derived from a this compound derivative helped establish the configuration at a specific carbon center. researchgate.net The complex structure of this compound, with its multiple stereocenters and the presence of a chiral bromoallene unit, makes the determination of its absolute stereochemistry a significant challenge in natural product chemistry and synthesis. acs.org

Total and Formal Synthetic Strategies toward this compound

This compound, a halogenated C15-acetogenin isolated from the red alga Laurencia nipponica, presents a significant challenge in organic synthesis due to its complex structure, featuring a medium-ring 8-membered ether (oxocene) fused to a tetrahydrofuran (B95107) ring and an exocyclic chiral bromoallene unit. acs.org This unique architecture and the presence of multiple stereocenters have made it an attractive target for synthetic chemists. acs.org

Early Approaches and Challenges in Constructing the Oxocene Core and Bromoallene Moiety

The synthesis of this compound and related Laurencia metabolites is complicated by the inherent difficulties associated with constructing medium-sized rings, particularly 8-membered ethers. psu.edu These rings are often entropically and enthalpically disfavored compared to smaller rings. acs.orgpsu.edu Additionally, establishing the correct stereochemistry, especially the trans-α,α′-disubstitution pattern often found in the laurenan subclass of oxocenes to which this compound belongs, poses a significant challenge. acs.orgacs.orgacs.org This is in contrast to the more extensively studied cis-α,α′-disubstituted lauthisan-type oxocenes. acs.orgacs.org

Medium-Ring Construction Methodologies

Various methodologies have been explored for the construction of medium-ring ethers relevant to this compound synthesis. These approaches often involve strategies that circumvent the direct cyclization of linear precursors, which can be inefficient. psu.edu

One strategy involves ring expansion reactions. For instance, a method utilizing the ring expansion of halo-O,S-acetals followed by a Ramberg-Bäcklund ring contraction has been developed for the synthesis of medium-ring ethers, including the skeletons of lauthisan (B1257421) and laurenan. acs.orgnih.gov This approach involves the formation of a bicyclic sulfonium (B1226848) or oxonium ion intermediate that undergoes fragmentation to yield the medium ring. acs.org

Another approach to medium-ring ether synthesis involves the stereoselective construction of eight-membered rings through [3+4] annulation reactions. acs.orgmsk-chem.comnih.govorgsyn.org This strategy utilizes readily available three- and four-carbon components to build the eight-membered ring system. msk-chem.com For example, a diastereoselective Brook rearrangement-mediated [3+4] annulation between an acryloylsilane and a 6-oxa-2-cycloheptenone derivative has been successfully applied in the formal synthesis of (+)-laurallene, demonstrating a method for constructing the trans-α,α′-disubstituted oxocene core. acs.orgmsk-chem.comnih.govnih.govacs.orgthieme-connect.com

Ring-closing metathesis (RCM) has also been employed as a powerful tool for constructing the oxocene core. acs.orgualberta.caresearchgate.net This method involves the cyclization of acyclic diene precursors catalyzed by transition metal complexes, such as Grubbs catalysts. ualberta.ca The asymmetric aldol-ring closing metathesis strategy has proven effective for the construction of the oxocene core in the synthesis of this compound and related compounds. acs.orgresearchgate.net

Installation of Chiral Bromoallene Functionality

The installation of the chiral bromoallene unit is another critical aspect of this compound synthesis. This functionality, with its axial chirality and bromine substituent, adds to the complexity of the target molecule. Methods for preparing highly functionalized bromoallenes with an adjacent stereogenic center have been developed, often starting from conjugated 1,3-enynes. Specific strategies for incorporating this unit into the growing molecular framework are crucial for a successful total synthesis. One approach involves SN2′ displacement with bromide on a propargylic substrate. thieme-connect.com

Asymmetric Total Synthesis of (+)-Laurallene

The asymmetric total synthesis of (+)-laurallene requires not only the construction of the intricate ring system and the bromoallene moiety but also the precise control of multiple stereocenters. acs.orgacs.orgnih.gov

Pioneering Multi-Step Syntheses

Several multi-step total and formal syntheses of (+)-laurallene have been reported, highlighting different strategies to address the synthetic challenges. acs.orgresearchgate.netdatapdf.com These syntheses often involve a significant number of steps to assemble the complex molecular architecture and establish the correct stereochemistry. datapdf.com

One asymmetric total synthesis achieved the target molecule in 13 steps for the longest linear sequence, starting from commercially available trans-2-pentenal. acs.orgacs.orgnih.govresearchgate.netfigshare.com This synthesis featured the efficient construction of a branched ether system with five oxygenated asymmetric stereocenters. acs.orgacs.orgfigshare.com

Formal syntheses have also contributed to the development of synthetic routes to this compound by providing access to key intermediates. acs.orgmsk-chem.comnih.govnih.govacs.orgthieme-connect.comresearchgate.net For example, a formal synthesis utilizing a diastereoselective Brook rearrangement-mediated [3+4] annulation successfully constructed a trans-α,α′-disubstituted oxocene structure, an intermediate that had been previously converted to (+)-laurallene by another research group. acs.orgmsk-chem.comnih.govnih.govthieme-connect.comresearchgate.net

Key Catalytic Reactions and Strategic Bond Formations

The total synthesis of this compound relies on key catalytic reactions and strategic bond formations to efficiently construct the complex carbon skeleton and introduce the necessary functional groups and stereocenters.

Palladium-catalyzed reactions have played a role, such as a palladium-catalyzed alkoxy substitution reaction utilized in one synthesis for the construction of a branched ether system. acs.orgacs.orgfigshare.com Cobalt-catalyzed reactions, specifically a cobalt-catalyzed Mukaiyama oxidative cyclization, have also been employed in the formation of the tetrahydrofuran ring fused to the oxocene. acs.orgacs.orgfigshare.com

Ring-closing metathesis, catalyzed by Grubbs catalysts or similar species, is a crucial strategic bond formation for closing the 8-membered oxocene ring from acyclic precursors. acs.orgualberta.caresearchgate.net

Brook rearrangement-mediated annulation is another strategic transformation used in formal syntheses to construct the oxocene core through the formation of multiple bonds in a single operation. acs.orgmsk-chem.comnih.govnih.govacs.orgthieme-connect.com

The installation of the bromoallene moiety often involves specific reactions designed to create the allene (B1206475) functionality and introduce the bromine atom with control over the axial chirality. This can involve transformations of propargylic systems. thieme-connect.com

Diastereoselective and Enantioselective Control in Synthesis

Achieving high levels of diastereoselective and enantioselective control is paramount in the synthesis of (+)-laurallene due to the presence of multiple stereocenters and the chiral bromoallene unit. acs.orgacs.orgCurrent time information in Bangalore, IN.researchgate.net

Strategies for diastereocontrol include the use of directed reactions, the judicious choice of reaction conditions, and the design of intermediates that favor the formation of the desired relative stereochemistry. Diastereoselective annulation reactions, such as the Brook rearrangement-mediated [3+4] annulation, have been developed to control the stereochemistry of the oxocene ring substituents. acs.orgmsk-chem.comnih.govnih.govacs.orgthieme-connect.com

Enantioselective synthesis is typically achieved through the use of chiral starting materials, chiral reagents, or asymmetric catalysis. acs.orgacs.orgnih.govresearchgate.netthieme-connect.comrsc.org Asymmetric aldol (B89426) additions have been used to set key stereocenters early in some synthetic routes. acs.org The use of chiral auxiliaries or asymmetric catalysts in reactions like epoxidation or cyclization can also be employed to induce enantioselectivity. acs.org The asymmetric total synthesis reported by Yoshimura, Okada, and Tanino specifically highlighted enantiocontrolled steps to build the complex structure of this compound. acs.orgthieme-connect.comnih.govfigshare.comthieme-connect.com

The control of axial chirality in the bromoallene moiety is a specific challenge that requires dedicated strategies, often involving asymmetric transformations that create the allene with the desired stereochemistry. uea.ac.uk

Total and Formal Synthetic Strategies Toward Laurallene

Formal Syntheses of (+)-Laurallene

Formal synthesis strategies for (+)-laurallene have focused on efficiently constructing key intermediates that were previously successfully converted to the natural product in a total synthesis. nih.govacs.orgacs.org

One notable formal synthesis of (+)-laurallene utilized a diastereoselective Brook rearrangement-mediated [3+4] annulation strategy. nih.govacs.orgacs.org This approach aimed to construct the trans-α,α′-disubstituted oxocene core structure, a challenging motif due to its kinetic and thermodynamic instability compared to the cis-isomer. acs.org

The strategy involved a [3+4] annulation reaction between an acryloylsilane and a 6-oxa-2-cycloheptenone derivative enolate. nih.govacs.orgacs.org The Brook rearrangement played a crucial role in this annulation, facilitating the formation of the eight-membered ring. nih.govacs.org The diastereoselectivity of this annulation was critical for establishing the desired relative stereochemistry of the substituents on the oxocene ring. acs.org

Research findings indicate that the facial selectivity in the [3+4] annulation, which is influenced by the approach of the acryloylsilane to the enolate, controls the relative stereochemistry. acs.org Studies, including ab initio calculations, have suggested that substituents on the seven-membered ring and potential chelation effects can influence this selectivity. acs.org This methodology allowed for the one-pot construction of highly functionalized eight-membered oxygen heterocycles. acs.org

Convergent synthesis is a strategy that improves the efficiency of multi-step synthesis by coupling independently prepared fragments. scholarsresearchlibrary.com In the context of laurallene formal synthesis, convergent pathways have been explored to assemble key intermediates. researchgate.net

One approach involved the conversion of a [3+4] annulation product into a known intermediate in Crimmins' total synthesis of this compound through functional group manipulation. acs.org While this route demonstrated the utility of the annulation methodology, it was noted that the intermediate was relatively early in the Crimmins synthesis, requiring further steps for completion. acs.org This highlights the consideration of the position of the target intermediate within a known total synthesis when designing a formal synthesis.

Another convergent strategy in the synthesis of related marine natural products with similar oxocene cores has involved fragment coupling, such as the use of ring-closing metathesis (RCM) to form the eight-membered ring from a bis-alkene intermediate. researchgate.netacs.org While specifically applied to isothis compound (B1250482) and prelaureatin (B1250470), this demonstrates the principle of convergent assembly of the cyclic core. acs.org

Brook Rearrangement-Mediated [3+4] Annulation Strategies

Incorporation of Bromoallene Functionality in Synthetic Routes

The bromoallene moiety is a characteristic and stereochemically significant feature of this compound. thieme-connect.comrsc.org Its incorporation into synthetic routes requires careful control of stereochemistry to achieve the desired axially chiral allene (B1206475).

The stereoselective installation of the axially chiral allene is a key challenge in this compound synthesis. thieme-connect.com Axially chiral allenes are important structural motifs in natural products and can be challenging to synthesize stereoselectively. nih.gov

Methods for the stereoselective synthesis of axially chiral allenes often rely on chirality transfer from enantioenriched propargylic derivatives or asymmetric induction by a chiral catalyst. nih.gov In the context of this compound synthesis, the bromoallene unit is typically introduced at a later stage. acs.org

One synthetic route to this compound involved a sequence where a propargylic trisylate was subjected to SN2' displacement with bromide, followed by further elaboration to install the bromoallene. thieme-connect.com Another approach to related bromoallenes has utilized 1,4-addition across conjugated enynes mediated by halogenation reagents, which can simultaneously form a stereogenic center and an axially chiral allene. capes.gov.br While this specific 1,4-addition to an enyne precursor in a this compound synthesis attempt resulted in decomposition, it illustrates the exploration of different strategies for bromoallene formation. rsc.org The successful incorporation of the bromoallene unit with the correct stereochemistry is crucial for the synthesis of (+)-laurallene. acs.org

Halogenation reactions are essential transformations for introducing halogen atoms into organic molecules, including complex natural products like this compound. nih.govnih.gov The presence of halogens can add complexity to synthetic routes and often requires specific strategies for their controlled introduction. nih.gov

In the synthesis of this compound and related halogenated Laurencia natural products, halogenation reactions are employed to install the bromine atom, particularly in the bromoallene moiety and sometimes on the cyclic ether core. rsc.orgnih.gov Stereochemical control is paramount in these halogenation steps, especially when the halogen is located at a stereogenic center or is part of an axially chiral system. nih.gov

Various methods for stereocontrolled halogenation exist, including stereospecific reactions like SN2 displacements and stereoselective reactions under substrate, reagent, or catalyst control. nih.gov For instance, bromination reactions have been used in the synthesis of bromoallenes from enynes. capes.gov.br The choice of halogenating reagent and reaction conditions is critical to achieve the desired regio- and stereoselectivity in complex molecular settings. rsc.orgnih.gov The synthesis of laurendecumallene B, another halogenated Laurencia natural product, highlighted the importance of the specific bromenium source and solvent for achieving optimal yields and stereoselectivity in incorporating bromine atoms. rsc.org

Biosynthetic Hypotheses and Biomimetic Synthesis

Proposed Biogenetic Pathways for Laurallene and Related C15-Acetogenins

C15-acetogenins are believed to originate from a common C15 precursor, likely derived from a C16 fatty acid. scielo.br Early studies established initial common steps in the biosynthetic process for these compounds. scielo.br Eight-membered cyclic ethers, such as laureatin and this compound, are among the most abundant and structurally varied C15 acetogenins (B1209576). scielo.br

A proposed biogenetic pathway for laurenan-type compounds, which include this compound, suggests a bromo-cationic cyclization of an acyclic precursor, such as cis-laurediol, to form intermediates like prelaureatin (B1250470). scielo.br Subsequent bromo-cationic cyclization reactions are then proposed to lead to laureatin and various bicyclic compounds. scielo.br The idea of a transient bromonium species acting as a key intermediate through intramolecular bromoetherification has been influential in understanding the biosynthesis of several acetogenins. scielo.br Some studies also suggest that enzymes like lactoperoxidase can catalyze the formation of five-membered ethers from linear polyenes. scielo.br

Another proposed biogenesis for certain Laurencia acetogenins, including laurefurenynes, involves tricyclic oxonium ions as key intermediates. scispace.comnih.govresearchgate.net These oxonium ions are thought to arise from the transannular displacement of bromide or chloride from halofucins. scispace.comnih.gov

Role of Tricyclic Oxonium Ions as Biosynthetic Intermediates

Complex bicyclic and tricyclic oxonium ions have been postulated as crucial reactive intermediates in the biosynthesis of numerous halogenated natural products found in Laurencia species. researchgate.netnih.govwikipedia.org Direct evidence for the existence of these complex, thermally unstable tricyclic oxonium ions has been provided through techniques like low-temperature NMR spectroscopy, supported by density functional theory (DFT) calculations. nih.govwikipedia.org Furthermore, the direct generation of several related natural products upon exposing these oxonium ions to various nucleophiles supports their role as intermediates. nih.govwikipedia.org These oxonium ions are likely formed via the transannular displacement of halide ions (bromide or chloride) from precursors such as halofucins. scispace.comnih.gov

Enzymatic Considerations in Halogenation within Laurencia Species

Halogenated metabolites are notably abundant in red algae, particularly within the genus Laurencia. scielo.brresearchgate.net The ability of Laurencia species to synthesize these halogenated compounds is linked to specific enzymatic activity, particularly enzymes necessary for oxygenating and halogenating enynes. scielo.br

Vanadium-dependent bromoperoxidases (V-BPOs) are considered key enzymes responsible for the production of brominated compounds in marine red algae of the genus Laurencia. researchgate.netresearchgate.net These enzymes facilitate the biosynthesis of halogenated secondary metabolites, including both terpenes and C15-acetogenins. researchgate.net V-BPOs are thought to generate a bromocationic species from hydrogen peroxide and bromide, which then participates in subsequent reactions. researchgate.net While halogenating enzymes are crucial for the biosynthesis of these compounds, the precise enzymatic machinery involved in every step of this compound biosynthesis is still an area of ongoing research.

Biomimetic Chemical Approaches to this compound and Analogues

The proposed biogenetic pathways, particularly those involving bromonium ions and oxonium ions, have inspired biomimetic chemical approaches towards the synthesis of this compound and its analogues. scielo.brscispace.comnih.govresearchgate.netnih.govthieme-connect.comacs.orgfigshare.comnih.gov

Biomimetic conversions of proposed intermediates, such as prelaureatin, into this compound have been reported, suggesting that electrophilic bromination could afford this compound chemically and enzymatically. researchgate.net The use of bromonium ions has also been explored in biomimetic strategies, for instance, in proposing a bromine-induced skeletal rearrangement of an oxocene precursor to yield compounds like laureepoxide. scielo.br

More recent biomimetic approaches have successfully utilized bromonium-induced ring expansion reactions starting from common tetrahydrofuran-containing bicyclic intermediates to achieve asymmetric total syntheses of several Laurencia natural products, including this compound and prelaureatin. nih.govacs.orgfigshare.com This strategy demonstrates that a single intermediate can potentially lead to multiple members of this class of compounds. nih.govfigshare.com

The synthesis of Laurencia natural products, including the reassigned structures of laurefurenynes, has been achieved using biomimetic strategies involving tricyclic oxonium ions as pivotal synthetic intermediates. scispace.comnih.govresearchgate.netrsc.org These approaches have validated the proposed biogenetic roles of these intermediates. scispace.comnih.gov

Total synthesis efforts, often drawing inspiration from proposed biogenetic steps, have successfully yielded this compound. For example, an asymmetric total synthesis of (+)-laurallene was achieved in multiple steps from commercially available starting materials, featuring key reactions like palladium-catalyzed alkoxy substitution and cobalt-catalyzed oxidative cyclization. figshare.comthieme-connect.comnih.gov Another synthesis employed an asymmetric aldol (B89426) addition followed by ring-closing metathesis to construct the oxocene core of prelaureatin and this compound. researchgate.net These synthetic endeavors not only provide access to these complex molecules but also lend support to the plausibility of the proposed biosynthetic routes.

Mechanistic Investigations of Key Reactions in Laurallene Synthesis

Elucidation of Reaction Mechanisms for Ring-Closing Metathesis

Ring-Closing Metathesis (RCM) is a powerful and widely utilized reaction in organic synthesis for the construction of cyclic olefins, including the entropically disfavored medium-sized rings found in Laurallene and related natural products. organic-chemistry.orgwikipedia.orgmedwinpublishers.com The reaction is instrumental in forming the eight-membered oxocene core of this compound from an acyclic diene precursor. researchgate.netdatapdf.com

The generally accepted mechanism for RCM, proposed by Chauvin, involves a catalytic cycle mediated by a metal alkylidene complex, typically featuring ruthenium or molybdenum. wikipedia.orgmedwinpublishers.com

The Catalytic Cycle of RCM:

Initiation: The reaction begins with the [2+2] cycloaddition between the metal catalyst's alkylidene ligand and one of the terminal alkenes of the diene substrate. This forms a metallacyclobutane intermediate. wikipedia.org

Cycloreversion: This intermediate undergoes a retro-[2+2] cycloaddition, releasing the original alkene ligand from the catalyst and forming a new metal alkylidene species that incorporates part of the substrate. wikipedia.org

Intramolecular Cycloaddition: The newly formed alkylidene undergoes an intramolecular [2+2] cycloaddition with the second terminal alkene within the same molecule. This step is in competition with intermolecular reactions, which would lead to polymerization. medwinpublishers.com

Ring Formation and Catalyst Regeneration: The resulting intramolecular metallacyclobutane intermediate then fragments in a final retro-[2+2] cycloaddition step. This releases the desired cyclic alkene product (the oxocene core in this compound's synthesis) and a volatile byproduct, typically ethylene (B1197577). organic-chemistry.orgwikipedia.org The regenerated metal alkylidene (e.g., [M]=CH₂) re-enters the catalytic cycle. wikipedia.org

The driving force for the reaction is often the removal of the volatile ethylene byproduct, which shifts the equilibrium toward the cyclic product. organic-chemistry.org The choice of catalyst, such as the Grubbs or Hoveyda-Grubbs catalysts, is critical as their tolerance for various functional groups allows RCM to be employed late in a synthetic sequence on complex substrates. organic-chemistry.orgmedwinpublishers.com In the synthesis of this compound, an asymmetric glycolate (B3277807) aldol (B89426) addition followed by RCM was used to effectively close the eight-membered ring. researchgate.net

Reaction Stage Description Key Intermediate
Initiation Reaction of the catalyst with the substrate's first alkene.Metallacyclobutane
Intramolecular Cyclization The new alkylidene reacts with the second alkene on the same molecule.Intramolecular Metallacyclobutane
Product Release The cyclic product is formed, and the catalyst is regenerated.Cyclic Alkene & Regenerated Catalyst

Mechanistic Aspects of Mukaiyama Oxidative Cyclization

The Mukaiyama oxidative cyclization is a key transformation for the stereocontrolled construction of the branched tetrahydrofuran (B95107) (THF) ring system within the this compound structure. datapdf.comresearchgate.net This reaction allows for the efficient synthesis of the 2,5-trans-substituted THF moiety with high diastereoselectivity. datapdf.comresearchgate.net The process typically involves a cobalt(II) catalyst, a silane (B1218182) reducing agent (like phenylsilane), and molecular oxygen. datapdf.comwikipedia.org

While the precise mechanism can vary, a plausible pathway involves the following steps:

Cobalt-Hydride Formation: The cobalt(II) catalyst reacts with the hydrosilane to form a cobalt-hydride species.

Hydrometalation: The cobalt-hydride adds across the olefin of the γ-hydroxy olefin substrate, forming a transient cobalt-alkyl intermediate. This addition follows Markovnikov selectivity. wikipedia.org

Radical Formation and Oxygen Trapping: Homolysis of the cobalt-carbon bond generates a carbon-centered radical. This radical is then rapidly trapped by molecular oxygen (O₂) to form a peroxy radical, which subsequently combines with a cobalt(II) species to yield a cobalt-peroxide adduct. wikipedia.org

Cyclization and Reduction: An intramolecular SN2-type attack by the hydroxyl group onto the carbon bearing the peroxy group, or a related radical cyclization pathway, forms the tetrahydrofuran ring. The resulting intermediate is then reduced by the silane to afford the final alcohol product. The reaction consistently produces the 2,5-trans substituted THF derivative, which was a critical step in a 13-step total synthesis of this compound. datapdf.comresearchgate.net

Catalyst/Reagents Function Outcome in this compound Synthesis
Co(nmp)₂ (or other Co(II) salt) Catalyst for oxidative cyclization.Formation of THF ring.
Phenylsilane (PhSiH₃) Hydride source and reductant.Facilitates the catalytic cycle.
Oxygen (O₂) Oxidant.Traps the carbon-centered radical.
γ-Hydroxy Olefin Substrate Starting material.Converted to a 2,5-trans-substituted THF. datapdf.com

Insights into Brook Rearrangement-Mediated Annulations

A formal synthesis of (+)-Laurallene has been accomplished using a diastereoselective Brook rearrangement-mediated [3+4] annulation as the cornerstone of the strategy. msk-chem.comnih.gov This powerful cascade reaction constructs the trans-α,α'-disubstituted oxocene skeleton in a single, highly stereocontrolled step. nih.govresearchgate.net The driving force for the key rearrangement is the formation of a strong silicon-oxygen bond, which is significantly more stable than the silicon-carbon bond it replaces. organic-chemistry.org

The proposed mechanism for this [3+4] annulation is as follows:

Enolate Addition: The reaction is initiated by the 1,2-addition of a lithium enolate of a 6-oxa-2-cycloheptenone derivative to an acryloylsilane. mit.eduresearchgate.net This addition generates a lithium alkoxide intermediate.

organic-chemistry.orgmit.edu-Brook Rearrangement: The crucial step is the organic-chemistry.orgmit.edu-Brook rearrangement, an intramolecular, base-catalyzed migration of the silyl (B83357) group from carbon to the adjacent oxygen atom. organic-chemistry.org This rearrangement converts the initial alkoxide into a more stable silyloxy ether and, critically, generates a carbanion (specifically, a vinyl-anion) on the carbon atom formerly attached to the silicon. mit.edu

Intramolecular Condensation: The newly formed vinyl-anion undergoes an intramolecular condensation (cyclopropanation) to give a bicyclic cyclopropane (B1198618) intermediate. mit.edu

researchgate.netresearchgate.net-Sigmatropic Rearrangement: The final step is a researchgate.netresearchgate.net-sigmatropic rearrangement (Cope rearrangement) of the divinylcyclopropane-like system. This rearrangement expands the ring and establishes the eight-membered trans-disubstituted oxocene core of this compound, completing the formal [3+4] annulation. mit.eduresearchgate.net

This elegant cascade efficiently assembles a complex carbocyclic framework with excellent diastereoselectivity, providing a key intermediate that has been successfully converted to (+)-Laurallene. nih.gov

Stereocontrol and Regioselectivity in Hosomi-Sakurai Allylation

Mechanism and Regioselectivity: The reaction mechanism proceeds through several distinct stages:

Lewis Acid Activation: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂) coordinates to and activates the carbonyl oxygen of the electrophile, making the carbonyl carbon more susceptible to nucleophilic attack. nrochemistry.comfrontiersin.org

Nucleophilic Attack: The γ-carbon of the allyltrimethylsilane (B147118) acts as the nucleophile, attacking the activated carbonyl carbon. This attack is highly regioselective, occurring exclusively at the γ-position of the allylsilane. nrochemistry.com

Carbocation Stabilization: This attack generates a carbocation intermediate at the β-position relative to the silicon atom. This β-silyl carbocation is stabilized by hyperconjugation with the carbon-silicon bond (the β-silicon effect).

Elimination: The trimethylsilyl (B98337) group is eliminated, leading to the formation of a new carbon-carbon double bond and yielding the homoallylic alcohol product after aqueous workup. frontiersin.org

Stereocontrol: The stereochemical outcome of the Hosomi-Sakurai reaction can be influenced by several factors:

Substrate Control: Pre-existing stereocenters in the electrophile can direct the approach of the nucleophilic allylsilane, leading to diastereoselective addition.

Chelation Control: In substrates with nearby Lewis basic groups (e.g., ethers or hydroxyls), the choice of Lewis acid can enforce a rigid chelated transition state. For instance, bidentate Lewis acids like TiCl₄ can form a chelate, leading to a highly organized transition state that favors the formation of one diastereomer over another. researchgate.net

Reagent Control: The use of chiral Lewis acids can induce enantioselectivity. Furthermore, the choice of achiral Lewis acid can impact diastereoselectivity; for example, in one synthesis of an ocellenyne precursor, HBF₄·Et₂O gave a better diastereomeric ratio (5:1) than BF₃·OEt₂ (2:1). acs.org

Principles Governing Halogenation and Bromoetherification Reactions

The final installation of the characteristic bromoallene moiety and the formation of the bicyclic ether system in this compound often involve electrophilic halogenation and bromoetherification reactions. nih.gov These reactions are crucial for completing the natural product's structure but can present challenges in stereocontrol. nih.gov

Mechanism of Bromoetherification: The formation of the ether rings via halogenation typically follows an electrophilic addition mechanism:

Bromonium Ion Formation: An electrophilic bromine source, such as N-bromosuccinimide (NBS) or a more reactive bromenium equivalent like BDSB (Et₂SBr•SbCl₅Br), reacts with an alkene or enyne in the substrate. mit.eduresearchgate.net This forms a cyclic bromonium ion intermediate.

Intramolecular Nucleophilic Attack: An internal nucleophile, such as a hydroxyl group or an existing ether oxygen, attacks the bromonium ion in a transannular fashion. This intramolecular cyclization is regioselective, following Markov's rules, and stereospecific, typically proceeding with anti-addition. mit.edu

Product Formation: The attack opens the bromonium ion ring, forming the new ether linkage and incorporating the bromine atom into the structure. In the synthesis of this compound, a proposed mechanism involves the initial formation of a bromonium ion, followed by a transannular attack from an ether oxygen to form a bicyclic oxonium ion. Subsequent attack by an external nucleophile (e.g., acetate) can lead to the desired macrocycle. mit.edu

Stereoselectivity Challenges: While the principles of electrophilic halogenation are well-established, achieving high stereoselectivity in the synthesis of this compound's bromoallene terminus is difficult. Several syntheses have reported that the bromocyclization of the enyne precursor yields a mixture of diastereomers, often in a nearly 1:1 ratio, which are epimeric at the bromine-bearing allene (B1206475) carbon. nih.govuchicago.edu This lack of selectivity indicates that the transition states leading to the different diastereomers are very close in energy, making it a significant challenge to control the final stereochemical outcome at this position.

Computational and Theoretical Chemistry Studies on Laurallene and Reaction Intermediates

Density Functional Theory (DFT) Calculations for Structural Confirmation and Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, making it a powerful tool for predicting molecular geometries and energies. In the context of Laurallene and related C15 acetogenins (B1209576), DFT calculations have been vital for both confirming the structures of isolated natural products and for analyzing the conformations of key synthetic intermediates. researchgate.nettcsedsystem.edumdpi.com

Detailed research into the synthesis of the this compound core has involved significant computational analysis of the medium-sized ether rings (oxocenes and oxonenes) that form its skeleton. researchgate.netacs.org A pivotal step in many synthetic routes is the ring-closing metathesis (RCM) to form the eight-membered oxocene or nine-membered oxonene ring. researchgate.netacs.org Computational studies were undertaken to understand the conformational preferences of the precursor dienes and how these preferences influence the rate of cyclization. acs.orgresearchgate.net

The calculations revealed that the ground-state conformations of the acyclic precursors were not the primary determinants of reaction rate. Instead, the analysis suggested that the reactivity of the various possible diastereomers is governed by the need to avoid destabilizing eclipsing torsional interactions in the transition state leading to the ring-closed product. researchgate.netacs.org Specifically, for the formation of the nine-membered oxonene ring found in isomers like Isothis compound (B1250482), DFT calculations identified the global minimum energy conformation as an AS2-type (twist-boat-chair) structure. researchgate.netvulcanchem.com This model provided a rationalization for the observed reactivity and was successfully used to predict which diastereomer would be the most reactive, a prediction that was later confirmed by experimental synthesis. acs.org

Computational FindingMethod/Level of TheoryImplication for this compound SynthesisSource(s)
Identification of global minimum conformation for (Z)-2,3,4,7,8,9-hexahydrooxonineDFTConfirmed the AS2 (twist-boat-chair) conformation as the most stable for the nine-membered ring intermediate. researchgate.netvulcanchem.com
Analysis of RCM precursor diastereomersDFTReactivity is controlled by avoidance of torsional strain in the transition state, not ground-state energy of the precursor. researchgate.netacs.org
Prediction of most reactive diastereomer for RCMComputational AnalysisSuccessfully predicted the diastereomer that would undergo RCM most readily, which was verified experimentally. acs.org
Structural elucidation of new C15 acetogeninsDFT / J-based configuration analysisUsed to determine the complex stereostructures of newly isolated natural products related to this compound. researchgate.nettcsedsystem.edunih.gov

Theoretical Modeling of Reaction Transition States and Pathways

Understanding the intricate pathways of reactions used to construct complex molecules like this compound is crucial for optimizing synthetic strategies. Theoretical modeling allows chemists to visualize the high-energy, transient structures known as transition states, which are the fleeting points of no return in a chemical reaction. researchgate.net

In the synthesis of this compound and its isomers, the formation of the medium-sized ether ring via Ring-Closing Metathesis (RCM) has been a focal point of theoretical investigation. researchgate.netnih.gov A key computational analysis was performed to probe the conformational effects on the rate of oxonene formation, a critical step in several synthetic approaches. researchgate.netacs.org The modeling suggested a rationale for reactivity based on the avoidance of eclipsing torsional interactions within a specific AS2-type ring conformation during the cyclization process. researchgate.netresearchgate.net This analysis of the reaction pathway provided a deeper understanding than ground-state analysis alone, explaining why certain diastereomeric precursors cyclize more efficiently than others. acs.org

Beyond RCM, other complex reactions have been modeled. For instance, quantum mechanical calculations were employed to investigate the mechanism of [4+4] domino annulation reactions used to create eight-membered cyclic ethers similar to this compound's core. researchgate.net These studies evaluated the reactivity of different sites on the reacting molecules and used Quantum Theory of Atoms in Molecules (QTAIM) to illustrate the intermolecular interactions that stabilize the transition states, ultimately comparing different possible pathways to determine the most favorable route.

Reaction StudiedComputational MethodKey Insights from ModelingSource(s)
Oxonene formation via Ring-Closing Metathesis (RCM)DFTThe reaction pathway is influenced by the stability of the AS2-type transition state, specifically the avoidance of torsional strain. researchgate.netacs.orgresearchgate.net
[4+4] Domino AnnulationQuantum Mechanics (QM), QTAIMEvaluated nucleophilic/electrophilic properties of reactants to identify feasible reaction pathways and illustrate interactions in transition states. researchgate.net
Intramolecular Bromonium Ion Assisted Epoxide Ring-OpeningStereochemical AnalysisA unifying model was proposed to account for ring-size and stereochemistry in related C15-acetogenin ethers. researchgate.net

Computational Analysis of Stereochemical Outcomes

One of the greatest challenges in synthesizing this compound is the precise control of its multiple stereocenters. The final stereochemical configuration is often the result of a series of carefully planned, substrate-controlled reactions. Computational analysis plays a supportive role by providing a theoretical framework to understand and predict the stereochemical course of key reactions. researchgate.net

The total synthesis of this compound and its family of related dioxabicyclic bromoallene natural products relies on establishing the correct α,α'-relative stereochemistry in both the medium-sized ether ring and the appended tetrahydrofuran (B95107) ring. acs.org Synthetic strategies have been developed where the stereochemical outcome—for example, producing an α,α'-cis versus an α,α'-trans substituted ring—is controlled by the specific sequence of reactions chosen. acs.orgresearchgate.net This includes the judicious pairing of intermolecular alkylations (such as chelation-controlled or dianion alkylations) with subsequent intramolecular cyclizations (using either amide enolates or nitrile anions). researchgate.netresearchgate.net

Computational analysis has been instrumental in rationalizing the selectivity observed in these steps. The theoretical investigation of the RCM reaction pathway, for example, explained the differing reactivities of various diastereomers. acs.org This understanding is critical, as it allows chemists to predict which precursor will lead to the desired product, thereby controlling the stereochemical outcome of the synthesis. In one instance, a computational prediction regarding the most reactive diastereomer for an RCM cyclization was made and subsequently validated through experiment, demonstrating the predictive power of these theoretical models in achieving specific stereochemical goals. acs.org

Synthetic ChallengeReaction StrategyComputational InsightSource(s)
Control of α,α'-cis/trans stereochemistry in the oxocene/oxonene ringDianion alkylation followed by RCMAnalysis of RCM transition states explained the reactivity differences between diastereomeric precursors, enabling selection of the correct precursor for the desired stereoisomer. researchgate.netacs.org
Formation of α,α'-cis vs. α,α'-trans tetrahydrofuran ringIntramolecular Amide Enolate Alkylation (IAEA) vs. Intramolecular Nitrile Anion Alkylation (INAA)The choice of nucleophile (amide enolate vs. nitrile anion) dictates the stereochemical outcome of the cyclization. acs.orgresearchgate.net
Overall stereocontrolSubstrate-controlled synthesisComputational models of reaction intermediates and transition states help rationalize the high selectivity achieved through the chosen synthetic route. researchgate.netresearchgate.net

Prediction of Spectroscopic Signatures for Complex Systems

The structural elucidation of complex natural products like this compound, which often feature numerous stereocenters and conformational flexibility, is a significant challenge. While experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools, assigning the correct structure from the spectra can be ambiguous. Computational methods have emerged as a powerful aid, capable of predicting spectroscopic data for a range of possible isomers. frontiersin.org By comparing the calculated spectra to the experimental data, the most likely structure can be identified. researchgate.net

In the field of Laurencia acetogenins, DFT calculations are now routinely used to solve complex stereochemical problems. researchgate.nettcsedsystem.edu This is often done by calculating the 1H and 13C NMR chemical shifts for all possible diastereomers of a newly isolated compound. mdpi.comresearchgate.net The calculated shifts for each candidate structure are then statistically compared to the experimental values, often using metrics like the DP4 probability, to determine the best match with a high degree of confidence. mdpi.com This approach has proven successful even for highly flexible molecules where traditional NMR analysis (like NOE) is inconclusive. researchgate.net For example, the full stereostructure of the related natural product elatenyne was correctly predicted by calculating the 13C NMR chemical shifts for all 32 potential diastereomers, a prediction later confirmed by total synthesis. researchgate.net

Modern computational workflows for NMR prediction typically involve a multi-step process: a conformational search to identify all low-energy shapes of the molecule, geometry optimization of each conformer using a reliable DFT functional (like B3LYP-D3), and finally, the prediction of NMR shifts using a functional specifically parameterized for accuracy (such as WP04), often including a solvent model to better mimic experimental conditions. github.io

Spectroscopic DataComputational MethodApplication in this compound-related SystemsSource(s)
1H and 13C NMR Chemical ShiftsDFT (e.g., WP04, mPW1PW91) with solvent models (e.g., PCM)Calculation for all possible diastereomers and comparison with experimental data to assign relative and absolute stereochemistry. mdpi.comresearchgate.netgithub.io
3JHH Coupling ConstantsDFT / J-based configuration analysisUsed to determine the relative configuration of stereocenters within the cyclic ether rings by relating coupling constants to dihedral angles. researchgate.netmdpi.com
ECD (Electronic Circular Dichroism) SpectraTime-Dependent DFT (TD-DFT)Used to determine the absolute configuration of related sesquiterpenes by comparing calculated and experimental spectra. researchgate.net

Relationship to Other Laurencia Metabolites and Synthetic Analogues

Comparative Analysis with Structurally Related Halogenated C15-Acetogenins (e.g., Prelaureatin (B1250470), Isolaurallene (B1250482), Itomanallene A, Microcladallenes) this compound belongs to the laurenan-type subclass of eight-membered cyclic ether C15-acetogenins, alongside compounds like laureatin.scite.aiThese compounds are believed to originate from linear laurediols through processes involving bromoetherification.scite.ai

Several structurally related halogenated C15-acetogenins share common biosynthetic origins and structural features with this compound, while also exhibiting distinct differences in their ring systems, halogenation patterns, and terminal functionalities.

CompoundRing System(s)Terminal GroupHalogenation PatternPubChem CID
This compound8-membered cyclic etherBromoalleneDibrominated11014675
Prelaureatin8-membered cyclic etherEnyneMonobrominated10870702
Isothis compound2,10-dioxabicyclo[7.3.0]dodeceneBromoalleneDibrominated
Itomanallene A9-membered cyclic etherEnyne
Microcladallene (B1253097) A8-membered cyclic etherDibrominated12049873
Microcladallene B8-membered cyclic etherDibrominated12049873
Microcladallene C8-membered cyclic etherBromoallenePolychlorinated, Brominated

Prelaureatin, for instance, is considered a biogenetic precursor to laureatin and potentially other cyclic compounds, including those with a bromoallene moiety like this compound. scielo.brresearchgate.net Studies on the biomimetic conversion of prelaureatin into this compound have been reported, suggesting a bromo-cationic reaction mechanism involving the enyne unit of prelaureatin. researchgate.net

Isothis compound and Itomanallene A represent other classes of cyclic ether acetogenins (B1209576) found in Laurencia species. Isothis compound features a 2,10-dioxabicyclo[7.3.0]dodecene skeleton, while Itomanallene A is a nine-membered cyclic ether. acs.org Both Isothis compound and neothis compound (an enantiomer of isothis compound) have had their structures and absolute configurations confirmed by X-ray crystallography. acs.org

The Microcladallenes (A, B, and C) are additional examples of halogenated C15-acetogenins with eight-membered cyclic ether structures. researchgate.net Total syntheses of Microcladallenes A and B have confirmed their structures and absolute configurations. researchgate.net Microcladallene C, with its complex halogenation pattern including vicinal dichlorides and a bromoallene, presented challenges in structural elucidation that were addressed through synthesis. researchgate.net

Comparative studies often involve analyzing spectroscopic data, particularly NMR, to determine the structural nuances, stereochemistry, and halogenation patterns that differentiate these compounds. researchgate.netrsc.org

Synthetic Access to this compound Derivatives and Analogues through Divergent Strategies The structural complexity and diverse biological activities of Laurencia C15-acetogenins, including this compound, have made them attractive targets for total synthesis.researchgate.netresearchgate.netSynthetic efforts have not only aimed at confirming the structures of natural products but also at developing strategies for accessing derivatives and analogues.nih.govrsc.org

Divergent synthetic strategies are particularly valuable in this field as they allow for the preparation of multiple related compounds from common intermediates. chemrxiv.orgbeilstein-journals.org This approach is efficient for exploring the chemical space around a natural product scaffold and generating libraries of analogues for biological evaluation. nih.govrsc.org

Several synthetic approaches to this compound and its analogues have been reported. One strategy involved the stereoselective construction of the eight-membered oxocene core through a ring-closing metathesis reaction. researchgate.net Another approach utilized a Brook rearrangement-mediated [3+4] annulation to build the oxocene structure. researchgate.net

More recently, bromonium-induced cyclization/ring-expansion processes starting from tetrahydrofuran-containing bicyclic intermediates have been shown to be effective for the concise asymmetric total synthesis of several Laurencia metabolites, including this compound, prelaureatin, and microcladallenes A and B. researchgate.netresearchgate.net This highlights the potential for a unified synthetic approach to access different members of this compound class. rsc.orgthieme-connect.de

The synthesis of this compound derivatives often involves modifying the side chain containing the bromoallene or altering the halogenation pattern and the cyclic ether core. Divergent strategies can be implemented by introducing variability at key branching points in the synthetic route, allowing for the selective installation of different functional groups or the construction of different ring systems. thieme-connect.de

Structural Reassignments of Related Natural Products Based on Synthetic Verification The structural elucidation of complex natural products, particularly those with multiple stereogenic centers and flexible ring systems like the Laurencia C15-acetogenins, can be challenging based solely on spectroscopic data.scielo.brresearchgate.netIn several instances, the initial structures assigned to these compounds have been revised or confirmed through total synthesis.researchgate.netresearchgate.net

Synthesis provides an unambiguous method for structure verification. By synthesizing a compound according to a proposed structure and comparing its spectroscopic data (e.g., NMR, optical rotation) with that of the natural product, chemists can confirm or refute the initial assignment. researchgate.net If the synthetic material's data does not match the natural product's, it indicates that the proposed structure for the natural product is incorrect, necessitating a structural revision. researchgate.netresearchgate.net

Examples of structural reassignments based on synthetic verification exist within the Laurencia C15-acetogenin family. For example, the proposed structures of laurefurenynes A and B were corrected by comparing synthetic diastereomers with the natural products using 13C NMR analysis. researchgate.net Similarly, the structure of (Z)-elatenyne was initially proposed to have a fused dihydropyran core but was shown to be incorrect through total synthesis and computational methods, leading to the correct assignment of a bis-tetrahydrofuran skeleton. rsc.orgthieme-connect.de The synthesis of (+)-itomanallene A also led to a revision of its initially presumed tetrahydrofuran (B95107) stereochemistry. acs.org

The total synthesis of microcladallene C revealed that its proposed structure required revision due to inconsistencies between the synthetic and natural compounds. researchgate.net These cases underscore the critical role of synthesis in confirming and correcting the structures of complex natural products, ensuring the accuracy of reported chemical information.

Future Perspectives in Laurallene Research

Advancements in Stereoselective and Convergent Synthetic Strategies

The total synthesis of laurallene presents significant challenges, particularly in constructing the medium-sized oxacycle, achieving stereoselective halogenation and oxygenation, and installing the allene (B1206475) or enyne side chain with control over stereochemistry researchgate.netacs.org. Over the past three decades, considerable effort has been directed towards developing new synthetic methods for these medium-ring ethers researchgate.net.

Asymmetric total syntheses of this compound have been reported, demonstrating the feasibility of constructing its complex architecture researchgate.netresearchmap.jpfigshare.comnih.gov. For instance, one asymmetric total synthesis was achieved in 13 steps from commercially available trans-2-pentenal, featuring a palladium-catalyzed alkoxy substitution and a cobalt-catalyzed Mukaiyama oxidative cyclization to build the branched ether system with five oxygenated asymmetric stereocenters researchgate.netfigshare.com. Formal total syntheses have also been accomplished, relying on diastereoselective methods like the Brook rearrangement-mediated [3+4] annulation to construct the trans-α,α′-disubstituted oxocene core acs.orgacs.orgnih.gov.

Deeper Understanding of Biosynthetic Enzymes and Pathways

While the biosynthesis of C₁₅-acetogenins from Laurencia species has been studied, a complete and detailed understanding of the enzymatic machinery involved in this compound production is still an area for future research scielo.brresearchgate.net. Early studies identified nonhalogenated laurediols as potential biosynthetic precursors scielo.br. Enzymatic bromo-ether cyclization of laurediols with bromoperoxidase has been demonstrated, suggesting the involvement of such enzymes in the biosynthetic pathway chemrxiv.org. Vanadium-dependent haloperoxidases are known to play a role in the biosynthesis of halogenated marine natural products chemrxiv.orgacs.orgnih.gov.

Understanding the specific enzymes responsible for the key transformations in this compound biosynthesis, such as the formation of the eight-membered ring, the introduction of the bromine atom, and the creation of the allene functionality, could open new avenues for biocatalytic production or inspire novel synthetic strategies researchgate.netrsc.org. Future research will likely involve genomic and proteomic studies of Laurencia species that produce this compound to identify the relevant biosynthetic gene clusters and enzymes researchgate.net. Characterizing these enzymes and their mechanisms at a molecular level will be essential.

Development of Novel Reaction Methodologies Inspired by this compound Synthesis

The structural complexity of this compound has already spurred the development of new synthetic methodologies researchgate.net. Challenges in its synthesis, such as the formation of medium-sized rings and stereocontrolled halogenation, have led to innovative solutions that can be applied to the synthesis of other complex molecules researchgate.netacs.org.

Future research will continue to leverage the synthetic challenges posed by this compound as inspiration for developing novel reaction methods. This could include new catalytic methods for stereoselective cyclization, innovative approaches to introduce and manipulate allene functionalities, and more efficient and environmentally friendly halogenation techniques researchgate.net. The development of potentially biomimetic transformations, drawing inspiration from the proposed biosynthetic pathway, could also lead to novel and efficient synthetic strategies acs.orgresearchgate.net.

Exploration of Chemoenzymatic Synthetic Approaches

Chemoenzymatic synthesis, which combines the strengths of chemical and enzymatic transformations, offers a powerful approach for the sustainable and efficient synthesis of complex natural products like this compound nih.gov. Enzymes can provide high selectivity (chemo-, regio-, and stereo-), operate under mild conditions, and are often environmentally benign nih.govnih.gov.

Given the likely enzymatic processes involved in this compound biosynthesis, integrating these or other enzymes into synthetic routes holds significant promise chemrxiv.org. Future perspectives include exploring the use of haloperoxidases or other relevant enzymes for key steps such as stereoselective halogenation or ether formation chemrxiv.orgacs.orgnih.gov. Combining enzymatic steps with traditional chemical reactions could lead to shorter, more efficient, and more sustainable routes to this compound and its analogs. Research in this area will involve identifying suitable enzymes, optimizing their activity and selectivity, and developing compatible chemical reaction conditions nih.govnih.gov. The potential for enzymatic halide recycling in chemoenzymatic synthesis is also an emerging area with relevance to halogenated compounds like this compound chemrxiv.orgacs.org.

Q & A

Q. What are the established methods for synthesizing laurallene, and what are their stereochemical challenges?

this compound synthesis typically involves enzymatic bromo-etherification of precursors like prelaureatin. For example, Ishihara et al. (1997) demonstrated a two-step process: (1) enzymatic bromo-etherification using bromoperoxidase to form cyclic ethers, followed by (2) chemical bromination to yield this compound’s signature bromo-allene structure . A key challenge lies in controlling stereoselectivity during cyclization, as minor deviations in reaction conditions (e.g., pH, enzyme source) can alter diastereomer ratios. Researchers should validate stereochemical outcomes via NMR (e.g., NOE correlations) and compare optical rotation data with literature values .

Q. How can researchers differentiate this compound from structurally similar compounds in Laurencia species?

Multivariate analytical methods, such as LC/MS combined with principal component analysis (PCA), are effective. Kaneko et al. (2024) differentiated Laurencia nipponica chemotypes by correlating mass spectral fingerprints with this compound-specific ions (e.g., m/z 347 [M+Br]⁻). Researchers should also employ tandem MS/MS to confirm fragmentation patterns unique to this compound’s bromo-allene moiety .

Q. What standardized assays are used to evaluate this compound’s cytotoxicity?

The TK6 human lymphoblastoid cell line is widely used for cytotoxicity testing. Protocols involve 24–48 hour exposure to this compound (5–10 µg mL⁻¹), followed by viability assays (e.g., MTT). Note that cytotoxicity often correlates with genotoxicity in this compound; thus, parallel comet assays for DNA damage are recommended .

Advanced Research Questions

Q. How can contradictions in this compound’s reported bioactivities across studies be resolved?

Contradictions often arise from variations in chemotype sourcing or assay conditions. For example, this compound’s antifungal inactivity in Kaneko et al. (2024) contrasts with earlier studies; this may reflect differences in fungal strains or compound purity. To resolve discrepancies:

  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal tests).
  • Validate compound integrity via HPLC-UV and quantify trace impurities using LC-HRMS.
  • Apply meta-analysis frameworks to compare datasets across studies .

Q. What experimental strategies elucidate this compound’s genotoxic mechanisms?

Kaneko et al. (2024) identified DNA migration (comet assay) and chromosomal aberrations (Giemsa staining) as primary indicators. Advanced approaches include:

  • RNA-seq to identify oxidative stress pathways (e.g., NRF2, p53).
  • γ-H2AX immunofluorescence to detect double-strand DNA breaks.
  • Necrosis/apoptosis differentiation via Annexin V/Propidium Iodide flow cytometry, as this compound induces necrosis at cytotoxic doses .

Q. How can synthetic yields of this compound be optimized while maintaining stereoselectivity?

The 21-step asymmetric synthesis by [Author] ( ) achieved high stereocontrol via substrate-directed strategies (e.g., TIPS-protected glycidol intermediates). Key optimizations include:

  • Dianion alkylation : Use allyl halides for α,α′-trans-disubstituted oxocene products.
  • Enzyme engineering : Tailor bromoperoxidase active sites (e.g., site-directed mutagenesis) to enhance catalytic efficiency for bromo-ether cyclization .

Methodological Considerations

Q. What statistical approaches are suitable for analyzing this compound’s dose-dependent effects?

  • Dose-response modeling : Fit data to Hill equations to calculate EC₅₀/IC₅₀ values.
  • Multivariate ANOVA : Account for interactions between this compound concentration and cell type (e.g., TK6 vs. primary cells).
  • False discovery rate (FDR) correction : Essential for omics datasets (e.g., transcriptomics) to reduce Type I errors .

Q. How can researchers validate this compound’s structural novelty in understudied Laurencia subspecies?

Combine X-ray crystallography (for absolute configuration) with DFT-NMR calculations to predict and match ¹³C/¹H chemical shifts. Cross-reference with the Dictionary of Natural Products for novelty assessments .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in this compound’s reported stability profiles?

  • Conduct stability studies under varied conditions (pH, light, temperature) using UPLC-PDA.
  • Compare degradation products with synthetic standards (e.g., debrominated analogs).
  • Publish raw chromatograms and spectral data in supplementary materials to enable cross-lab verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Laurallene
Reactant of Route 2
Laurallene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.